C-8 Rhamnose Glycosylation and C-12a Methylation
In a direct head-to-head comparison, elloramycin demonstrates a 4-fold enhancement in antibacterial potency against Bacillus subtilis relative to its closest natural analog, tetracenomycin C [1]. This differential activity is attributable to the presence of the permethylated L-rhamnose sugar moiety at the C-8 position in elloramycin, which replaces the C-8 methoxy group found in tetracenomycin C [1]. The quantified MIC values underscore that the C-8 glycosylation pattern is a critical determinant of antibacterial efficacy in this class.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 1 μg/mL |
| Comparator Or Baseline | Tetracenomycin C (MIC: 4 μg/mL) |
| Quantified Difference | 4-fold lower MIC (4× more potent) |
| Conditions | Agar dilution method against Bacillus subtilis ATCC 6633 |
Why This Matters
This 4-fold potency difference establishes elloramycin as the more active scaffold for antibacterial studies against Bacillus subtilis, directly impacting selection for minimum inhibitory concentration (MIC) benchmark assays.
- [1] Rohr J, Eick S, Zeeck A, Reuschenbach P, Zähner H, Fiedler HP. Structure-activity relationships of elloramycin and tetracenomycin C. J Antibiot (Tokyo). 1990 Sep;43(9):1169-78. View Source
